molecular formula C18H24N4O3S B11963478 5-Cyclohexyl-4-((2,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-Cyclohexyl-4-((2,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11963478
M. Wt: 376.5 g/mol
InChI Key: DVMOYUYHECEBSS-YBFXNURJSA-N
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Description

5-Cyclohexyl-4-((2,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-4-((2,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.

    Attachment of the Trimethoxybenzylidene Moiety: This step involves a condensation reaction between the triazole derivative and 2,4,5-trimethoxybenzaldehyde under acidic or basic conditions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.

    Reduction: Reduction reactions can target the imine bond in the benzylidene moiety.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Disulfides.

    Reduction: Reduced benzylidene derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology:

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

    Agriculture: Potential use as a fungicide or pesticide due to its biological activity.

    Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-4-((2,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors through:

    Hydrogen Bonding: The triazole ring and thiol group can form hydrogen bonds with biological molecules.

    Hydrophobic Interactions: The cyclohexyl group can engage in hydrophobic interactions.

    Covalent Bonding: The thiol group may form covalent bonds with certain biological targets.

Comparison with Similar Compounds

    4H-1,2,4-Triazole-3-thiol Derivatives: These compounds share the triazole-thiol core structure.

    Benzylidene Amines: Compounds with similar benzylidene moieties.

    Cyclohexyl Derivatives: Compounds containing cyclohexyl groups.

Uniqueness:

    Structural Complexity: The combination of cyclohexyl, trimethoxybenzylidene, and triazole-thiol moieties makes this compound unique.

    Potential Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.

This detailed article provides a comprehensive overview of 5-Cyclohexyl-4-((2,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H24N4O3S/c1-23-14-10-16(25-3)15(24-2)9-13(14)11-19-22-17(20-21-18(22)26)12-7-5-4-6-8-12/h9-12H,4-8H2,1-3H3,(H,21,26)/b19-11+

InChI Key

DVMOYUYHECEBSS-YBFXNURJSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3CCCCC3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NN2C(=NNC2=S)C3CCCCC3)OC)OC

Origin of Product

United States

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